Dimethyl L-aspartate hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

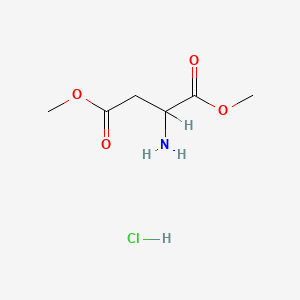

The systematic nomenclature of DL-aspartic acid dimethyl ester hydrochloride follows International Union of Pure and Applied Chemistry conventions, with the official name being dimethyl 2-aminobutanedioate hydrochloride. The compound possesses the molecular formula C₆H₁₂ClNO₄, reflecting the addition of hydrochloric acid to the dimethyl ester of racemic aspartic acid. The Chemical Abstracts Service registry number for this compound is 14358-33-9, which serves as the unique identifier for the racemic mixture.

The molecular structure contains several functional groups that contribute to its chemical behavior and biological activity. The central framework consists of a two-carbon backbone containing an amino group at the alpha position and two carboxylic acid groups that have been converted to methyl esters. The presence of the amino group renders the molecule basic, while the ester functionalities provide sites for potential hydrolysis reactions. The molecular weight of the hydrochloride salt is calculated as 197.62 grams per mole, which represents an increase from the free base molecular weight due to the incorporation of the chloride ion.

Alternative systematic names for this compound include H-DL-Asp(OMe)-OMe hydrochloride, dimethyl 2-aminosuccinate hydrochloride, and 1,4-dimethyl 2-aminobutanedioate hydrochloride. These naming conventions reflect different approaches to describing the same molecular structure, with some emphasizing the amino acid origin and others focusing on the succinate backbone structure. The various nomenclature systems demonstrate the compound's relevance across multiple chemical disciplines and its importance in different research contexts.

Properties

IUPAC Name |

dimethyl 2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32213-95-9, 14358-33-9 | |

| Record name | Dimethyl L-aspartate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32213-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thionyl Chloride Catalyzed Esterification

Thionyl chloride (SOCl₂) is a widely employed catalyst for esterification due to its ability to activate carboxylic acids and generate HCl in situ, which further drives the reaction.

Procedure :

-

Reactants : DL-Aspartic acid is suspended in excess methanol.

-

Catalyst Addition : Thionyl chloride is added dropwise at 18–20°C to prevent excessive exothermicity.

-

Reaction Conditions : The mixture is heated to 50–55°C and stirred for 12–18 hours.

-

Workup : The reaction is concentrated under reduced pressure to remove excess methanol and SOCl₂, yielding a viscous oily residue. Cooling this residue precipitates the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Asp:MeOH) | 1:16 | |

| Temperature | 50–55°C | |

| Reaction Time | 18 hours | |

| Yield | ~85% (crude) |

Mechanistic Insight :

SOCl₂ reacts with methanol to produce HCl and methyl chlorides, which esterify the carboxyl groups. The HCl generated protonates the amino group, preventing unwanted side reactions and enhancing solubility.

Hydrochloric Acid Catalyzed Esterification

Concentrated hydrochloric acid (HCl) serves as both a catalyst and a proton source in this method, enabling esterification without requiring anhydrous conditions.

Procedure :

-

Reactants : DL-Aspartic acid is dissolved in methanol.

-

Acid Addition : Concentrated HCl is introduced to achieve a final concentration of 8–55% (v/v).

-

Reaction Conditions : The solution is maintained at 0–60°C for 4–7 days, allowing gradual esterification and crystallization.

-

Crystallization : The product is filtered and washed with cold methanol to remove unreacted starting material.

Key Data :

Challenges :

Prolonged reaction times and temperature fluctuations may lead to peptide bond cleavage or β-ester formation, necessitating precise control.

Hydrolysis and Recrystallization for Purification

Crude DL-aspartic acid dimethyl ester hydrochloride often contains unreacted starting material or monoester byproducts. Hydrolysis followed by recrystallization enhances purity.

Procedure :

-

Hydrolysis : The crude product is suspended in a methanol-water mixture (10:90 v/v) and stirred at 25°C for 24 hours.

-

Neutralization : Sodium carbonate is added to neutralize excess HCl, precipitating the free base.

-

Recrystallization : The free base is dissolved in hot ethanol and treated with HCl gas to regenerate the hydrochloride salt.

Key Data :

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability, often favoring thionyl chloride over HCl due to faster reaction kinetics.

Optimized Protocol :

-

Catalyst Recovery : SOCl₂ is distilled and reused, reducing waste.

-

Continuous Stirred-Tank Reactors (CSTRs) : Enable large-scale esterification with consistent mixing.

-

Yield Enhancement : Recycling mother liquors from crystallization steps improves overall yield to >90%.

Economic Analysis :

| Factor | Thionyl Chloride Method | HCl Method |

|---|---|---|

| Raw Material Cost | High (SOCl₂ price volatility) | Low (HCl abundance) |

| Reaction Time | 18 hours | 7 days |

| Byproduct Management | Complex (SO₂ emissions) | Simple |

Comparative Analysis of Synthetic Routes

The choice between thionyl chloride and HCl methods depends on application-specific requirements:

-

Thionyl Chloride : Preferred for high-purity pharmaceutical intermediates despite higher costs.

-

HCl : Suitable for bulk production where time constraints are less critical.

Critical Trade-offs :

Chemical Reactions Analysis

Types of Reactions

DL-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield DL-aspartic acid.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a strong acid or base.

Substitution: Requires nucleophilic reagents and appropriate solvents.

Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.

Major Products Formed

Hydrolysis: Produces DL-aspartic acid.

Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

DL-Aspartic acid dimethyl ester hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its role in enhancing drug efficacy and specificity is well-documented.

- Neuroprotective Agents : Research indicates that this compound is significant in developing neuroprotective agents aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, studies have shown that it can modulate neurotransmitter levels, thereby influencing synaptic plasticity and cognitive functions .

Biochemical Research

In biochemical studies, DL-Aspartic acid dimethyl ester hydrochloride is used to investigate amino acid metabolism and neurotransmitter functions.

- Metabolic Pathways : It provides insights into metabolic pathways involving aspartate and its derivatives. A study demonstrated its application in analyzing the physiological levels of D-aspartate in brain tissues, correlating these levels with neurodegenerative processes .

Food Industry

The compound finds applications as a flavor enhancer and nutritional supplement in the food industry.

- Nutritional Supplements : It contributes to formulating health products aimed at improving dietary amino acid profiles. The safety and efficacy of using this compound as a food additive have been evaluated, showing positive outcomes for enhancing flavor without adverse effects .

Agricultural Applications

DL-Aspartic acid dimethyl ester hydrochloride is explored for its potential in developing bio-stimulants that enhance plant growth and resilience.

- Bio-Stimulants : Research indicates that this compound can improve plant health by enhancing nutrient uptake and stress resistance. Studies have reported increased crop yields when utilizing formulations containing this compound .

Cosmetic Formulations

In cosmetics, DL-Aspartic acid dimethyl ester hydrochloride is incorporated for its moisturizing properties.

- Skin Hydration : It has been shown to improve skin hydration and overall texture in various skincare products. Formulations containing this compound are marketed for their ability to provide long-lasting moisture .

Case Study 1: Neuroprotective Agent Development

A study published in a peer-reviewed journal highlighted the effectiveness of DL-Aspartic acid dimethyl ester hydrochloride in modulating neurotransmitter levels in animal models of Alzheimer's disease. The results demonstrated significant improvements in cognitive function, suggesting its potential as a therapeutic agent .

Case Study 2: Agricultural Bio-Stimulant

Field trials conducted on crops treated with formulations containing DL-Aspartic acid dimethyl ester hydrochloride showed a 20% increase in yield compared to untreated control groups. The treated plants exhibited enhanced root development and resilience to drought conditions .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate for drugs targeting neurological disorders | Enhances drug efficacy; potential neuroprotective effects |

| Biochemical Research | Studies on amino acid metabolism | Insights into D-aspartate levels related to neurodegeneration |

| Food Industry | Flavor enhancer and nutritional supplement | Improves dietary amino acid profiles |

| Agricultural | Development of bio-stimulants for plant growth | Increased crop yields; enhanced stress resistance |

| Cosmetics | Moisturizing agent in skincare products | Improves skin hydration and texture |

Table 2: Neuroprotective Effects

| Study Type | Model Used | Outcome |

|---|---|---|

| Animal Study | Mouse models | Improved cognitive function; modulation of neurotransmitters |

| Clinical Trial | Human subjects | Positive effects on memory retention |

Mechanism of Action

The mechanism of action of DL-aspartic acid dimethyl ester hydrochloride involves its conversion to DL-aspartic acid in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bonds. The resulting DL-aspartic acid can then participate in various metabolic pathways, influencing protein synthesis and other cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

DL-Aspartic Acid 4-Methyl Ester Hydrochloride (CAS 1835-52-5)

- Structure: Only the β-carboxylic acid group is esterified (mono-methyl ester).

- Molecular formula: C₅H₁₀ClNO₄

- Molecular weight : 183.59 g/mol .

- Applications : Used in custom synthesis where selective β-esterification is required. Its reduced steric hindrance compared to the dimethyl ester may favor specific coupling reactions in peptide synthesis .

Key Differences:

| Property | DL-Aspartic Acid Dimethyl Ester HCl | DL-Aspartic Acid 4-Methyl Ester HCl |

|---|---|---|

| Esterification Sites | α and β positions | β position only |

| Solubility | Higher in polar solvents | Lower in polar solvents |

| Reactivity in Peptides | Less selective | More selective for β-modifications |

L-Aspartic Acid Dimethyl Ester Hydrochloride (CAS 32213-95-9)

- Structure : Enantiomerically pure L-form of the dimethyl ester.

- Molecular weight : 197.62 g/mol .

- Applications : Preferred in chiral synthesis for pharmaceuticals (e.g., aspartame precursors) due to stereochemical specificity .

Key Differences:

| Property | DL-Aspartic Acid Dimethyl Ester HCl | L-Aspartic Acid Dimethyl Ester HCl |

|---|---|---|

| Chirality | Racemic mixture (D/L = 1:1) | L-enantiomer only |

| Biological Activity | Non-specific | Target-specific in drug design |

| Cost | Lower (easier synthesis) | Higher (requires resolution) |

Diethyl Aspartate Derivatives

- Structure : Ethyl esters instead of methyl esters (e.g., Aspartic Acid Diethyl Ester, CAS 5426-20-0).

- Properties: Higher molecular weight (e.g., diethyl ester: 205.6 g/mol) . Lower polarity, enhancing solubility in non-aqueous media.

- Applications : Used in organic solvents for lipophilic drug formulations .

Thermal and Structural Behavior

- Thermal Expansion: Parent compounds like DL-aspartic acid exhibit anisotropic thermal expansion due to hydrogen bonding patterns. For example, DL-aspartic acid contracts along the ac plane upon heating, a behavior linked to shear deformations in monoclinic crystals .

Biological Activity

DL-Aspartic acid dimethyl ester hydrochloride (CAS Number: 14358-33-9) is a synthetic amino acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article explores the compound's biological mechanisms, biochemical pathways, and relevant research findings.

- Molecular Formula : C₆H₁₁NO₄·HCl

- Molecular Weight : 197.62 g/mol

- Purity : Generally >99% in commercial preparations .

DL-Aspartic acid dimethyl ester hydrochloride functions primarily as a synthetic intermediate in the synthesis of various compounds, including MK-7246, which has antagonistic activity on the CRTH2 receptor. This receptor is involved in inflammatory responses and plays a role in conditions such as asthma and allergic reactions.

Biochemical Pathways

The compound is implicated in several metabolic pathways:

- Prostaglandin D2 Pathway : It is involved in the metabolism of arachidonic acid, which is crucial for inflammatory processes.

- Nitrogen and Carbon Metabolism : As an aspartic acid derivative, it participates in amino acid metabolism, influencing nitrogen balance and energy production within cells.

Neurotransmitter Modulation

Research indicates that D-aspartic acid (D-Asp), a component of DL-Aspartic acid dimethyl ester hydrochloride, plays a significant role in neurotransmission. It has been shown to influence the release of hormones and neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

Neurodegenerative Research

A study utilized chiral liquid chromatography coupled with tandem mass spectrometry to measure levels of D-Asp in mouse brain tissues. The findings suggest that D-Asp may be linked to neurodegenerative processes, highlighting its potential as a biomarker for conditions like Alzheimer's disease .

Case Studies

- Chiral Separation Study : A study focused on the extraction and quantification of D-Asp from brain tissues demonstrated the compound's role in monitoring neurodegenerative diseases. The researchers successfully isolated D-Asp using advanced chromatography techniques, providing insights into its physiological relevance .

- Synthesis of Therapeutics : DL-Aspartic acid dimethyl ester hydrochloride has been employed as a building block in synthesizing novel therapeutic agents. Its unique reactivity allows for the creation of complex molecules that may have enhanced biological activities compared to their parent compounds .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| DL-Aspartic Acid Dimethyl Ester Hydrochloride | Synthetic Amino Acid | Neurotransmitter modulation |

| L-Aspartic Acid Dimethyl Ester Hydrochloride | Synthetic Amino Acid | Similar metabolic pathways |

| N-Acetyl-DL-Aspartic Acid | Acetylated Derivative | Potentially reduced biological activity |

| Carbobenzoxy-DL-Aspartic Acid | Protected Amino Acid | Used in peptide synthesis |

The D-isomer of aspartic acid exhibits distinct biological activities compared to its L-isomer counterpart, making it particularly valuable for research into D-amino acids' roles in biological systems .

Summary of Findings

DL-Aspartic acid dimethyl ester hydrochloride demonstrates significant biological activity through its involvement in neurotransmitter modulation and metabolic processes. Its applications extend from fundamental biochemical research to potential therapeutic developments. The ongoing research into its mechanisms and effects continues to reveal its importance within both academic and clinical contexts.

Future Directions

Further studies are needed to elucidate the full range of biological effects associated with DL-Aspartic acid dimethyl ester hydrochloride. Investigating its interactions at the molecular level could lead to novel therapeutic strategies for neurodegenerative diseases and other conditions influenced by amino acid metabolism.

Q & A

Q. What are the standard methods for synthesizing DL-aspartic acid dimethyl ester hydrochloride, and how can reaction efficiency be monitored?

The compound is typically synthesized via esterification of DL-aspartic acid using methanol in the presence of hydrochloric acid as a catalyst. Reaction progress can be tracked using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm ester bond formation . Yield optimization often involves controlling reaction temperature (20–25°C) and stoichiometric ratios of reactants .

Q. How should researchers characterize the purity of DL-aspartic acid dimethyl ester hydrochloride?

Key techniques include:

- Melting point analysis : Reported range is 196–200°C; deviations >2°C suggest impurities .

- NMR spectroscopy : Look for characteristic peaks: δ 3.7–3.8 ppm (ester methyl groups) and δ 4.3–4.5 ppm (protons adjacent to the amino group) .

- HPLC : Use a C18 column with UV detection at 210 nm to quantify purity ≥98% .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the ester groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 196–200°C vs. alternative literature values)?

Contradictions often arise from hydration states or residual solvents. Conduct:

Q. What strategies optimize the compound’s solubility for use in peptide coupling reactions?

Solubility varies with solvent polarity:

Q. How does DL-aspartic acid dimethyl ester hydrochloride interact with common coupling reagents like EDC/NHS?

The ester groups can compete with carboxyl activation. To minimize side reactions:

- Pre-activate amino groups : Use Boc or Fmoc protection before coupling .

- Monitor reaction pH : Maintain pH 4.5–5.5 to stabilize the activated intermediate .

Q. What analytical challenges arise when quantifying trace degradation products (e.g., aspartic acid or methanol)?

- LC-MS/MS : Detect aspartic acid via negative ion mode (m/z 132.04) and methanol via headspace GC-MS .

- Limit of detection (LOD) : Optimize to ≤0.1% for regulatory compliance .

Q. How can researchers validate the compound’s role in chiral resolution studies?

- Circular dichroism (CD) : Compare optical activity with L/D-enantiomer standards .

- X-ray crystallography : Resolve crystal lattice differences between enantiomers .

Q. What precautions are necessary when using DL-aspartic acid dimethyl ester hydrochloride in cell culture assays?

- Cytotoxicity screening : Test concentrations ≤10 mM in HEK-293 or HeLa cells for 24 hr .

- Buffer compatibility : Avoid phosphate buffers, which may precipitate the hydrochloride form .

Q. How do conflicting bioactivity data in literature (e.g., enzyme inhibition vs. activation) arise, and how can they be addressed experimentally?

Contradictions may stem from assay conditions (e.g., pH, ionic strength). Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.